molecular formula C10H7BrClNO B6207546 (6-bromo-4-chloroquinolin-2-yl)methanol CAS No. 2703781-25-1

(6-bromo-4-chloroquinolin-2-yl)methanol

Cat. No.: B6207546
CAS No.: 2703781-25-1
M. Wt: 272.5
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Description

(6-bromo-4-chloroquinolin-2-yl)methanol is an organic compound belonging to the quinoline family It features a quinoline core substituted with bromine and chlorine atoms at the 6 and 4 positions, respectively, and a methanol group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromo-4-chloroquinolin-2-yl)methanol typically involves multi-step organic reactions starting from quinoline derivatives. One common method includes:

    Halogenation: Starting with quinoline, bromination and chlorination are performed to introduce bromine and chlorine atoms at the desired positions. This can be achieved using bromine (Br₂) and chlorine (Cl₂) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl₃).

    Formylation: The halogenated quinoline undergoes formylation to introduce a formyl group at the 2 position. This can be done using reagents like formic acid (HCOOH) and acetic anhydride (Ac₂O).

    Reduction: The formyl group is then reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for halogenation and reduction steps to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(6-bromo-4-chloroquinolin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a methyl group using strong reducing agents.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.

    Substitution: NaOCH₃, KOtBu, or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: (6-bromo-4-chloroquinolin-2-yl)carboxylic acid.

    Reduction: (6-bromo-4-chloroquinolin-2-yl)methane.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (6-bromo-4-chloroquinolin-2-yl)methanol serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its quinoline core is a common scaffold in many pharmaceuticals, and the presence of bromine and chlorine atoms can enhance biological activity. It is being investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and agrochemicals. Its derivatives are also explored for use in electronic materials due to their unique electronic properties.

Mechanism of Action

The mechanism of action of (6-bromo-4-chloroquinolin-2-yl)methanol in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

    (6-bromoquinolin-2-yl)methanol: Lacks the chlorine atom at the 4 position.

    (4-chloroquinolin-2-yl)methanol: Lacks the bromine atom at the 6 position.

    (6-bromo-4-chloroquinoline): Lacks the methanol group at the 2 position.

Uniqueness

(6-bromo-4-chloroquinolin-2-yl)methanol is unique due to the combination of bromine, chlorine, and methanol groups on the quinoline core. This specific arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both halogens can enhance its lipophilicity and ability to interact with biological membranes, potentially increasing its efficacy as a drug candidate.

Properties

CAS No.

2703781-25-1

Molecular Formula

C10H7BrClNO

Molecular Weight

272.5

Purity

95

Origin of Product

United States

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